Bellidifolin

Monoamine Oxidase Neuroprotection Enzyme Selectivity

Bellidifolin (1,5,8-trihydroxy-3-methoxyxanthone) is a naturally occurring tetraoxygenated xanthone, primarily isolated from various species within the Gentianaceae family, including *Swertia* and *Gentianella*. This compound is characterized by a distinctive 1,3,5,8-oxygenation pattern on its xanthone core, which is critical to its biological profile.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 2798-25-6
Cat. No. B1667919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBellidifolin
CAS2798-25-6
SynonymsBellidifolin;  BRN 0288441;  CCRIS 5471;  CCRIS-5471;  CCRIS5471; 
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O
InChIInChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3
InChIKeyJDIORNFCMMYMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bellidifolin (CAS 2798-25-6): A Tetraoxygenated Xanthone with Quantifiable Differentiation for Research and Procurement


Bellidifolin (1,5,8-trihydroxy-3-methoxyxanthone) is a naturally occurring tetraoxygenated xanthone, primarily isolated from various species within the Gentianaceae family, including *Swertia* and *Gentianella* [1]. This compound is characterized by a distinctive 1,3,5,8-oxygenation pattern on its xanthone core, which is critical to its biological profile [2]. As a research material, it is defined by its specific chemical identity (C14H10O6, molecular weight 274.23), physical properties (melting point 265-271°C), and high purity (typically >98% by HPLC) . Its procurement is often for specialized investigations into its mechanisms as a selective monoamine oxidase A (MAO-A) inhibitor, a hypoglycemic agent, and a cardioprotective agent, distinct from other xanthones due to its unique combination of substituents and resultant bioactivity .

Why Bellidifolin Cannot Be Substituted by Other Xanthones or Analogs in Critical Research Applications


Substituting Bellidifolin with another xanthone, such as the structurally similar swertianolin (its 8-O-glucoside) or the commonly co-occurring mangiferin, is not scientifically valid due to significant, quantifiable divergences in target selectivity, potency, and mechanism of action. While these compounds share a xanthone scaffold and are often sourced from the same plant genus, minor structural modifications—such as glycosylation or alterations in the oxygenation pattern—drastically alter their pharmacodynamic profiles. For instance, glycosylation at the 8-O position completely shifts the selectivity of monoamine oxidase (MAO) inhibition from the A isoform to the B isoform [1]. Furthermore, quantitative comparisons in enzymatic assays reveal differences in potency that span orders of magnitude [2]. These differences are not merely academic; they directly impact experimental outcomes in disease models ranging from diabetes and cardiac fibrosis to viral infection and neurological disorders. Therefore, for reproducible and interpretable research, the specific compound must be procured and used. The following section provides the quantitative evidence substantiating the unique differentiation of Bellidifolin.

Quantitative Differentiation Guide for Bellidifolin Procurement: Evidence Versus Closest Analogs


Selective Inhibition of Monoamine Oxidase A (MAO-A) Versus MAO-B and Glycosylated Analogs

Bellidifolin is a selective inhibitor of MAO-A, a key enzyme in neurotransmitter metabolism. This selectivity is lost in its close structural analog, swertianolin (bellidifolin-8-O-glucoside), which shows a strong preference for MAO-B inhibition. This functional divergence is critical for studies on depression and neurodegenerative diseases. [1]

Monoamine Oxidase Neuroprotection Enzyme Selectivity

Comparative Antifungal Activity: Bellidifolin vs. Swerchirin in Gentianella multicaulis

In a study of antimicrobial xanthones, bellidifolin demonstrated superior antifungal activity compared to its structural analog swerchirin. This difference in potency is crucial for research into novel antifungal agents. [1]

Antifungal Natural Product Microbiology

Divergent Anti-HBV Activity: Bellidifolin Targets HBsAg, While Swertianolin Targets HBeAg

Bellidifolin and its glycoside, swertianolin, exhibit a clear divergence in their anti-hepatitis B virus (HBV) activity. Bellidifolin specifically inhibits the expression of the hepatitis B surface antigen (HBsAg), whereas swertianolin is more effective at suppressing the hepatitis B e antigen (HBeAg). This demonstrates distinct antiviral mechanisms at the protein level. [1]

Hepatitis B Virology Antiviral

Quantified Protective Effect Against Oxidative Stress in Cardiomyocytes

Bellidifolin demonstrates a quantifiable and dose-dependent protective effect against hydrogen peroxide (H2O2)-induced injury in H9c2 cardiomyocyte cells. This effect is mediated through the activation of the PI3K-Akt signaling pathway, a mechanism that distinguishes it from compounds acting via other pathways like ERK. [1][2]

Cardioprotection Oxidative Stress Cell Biology

In Vivo Antidiabetic Efficacy: Bellidifolin Lowers Fasting Blood Glucose in Diabetic Models

Bellidifolin demonstrates significant and dose-dependent hypoglycemic activity in an in vivo model of type 2 diabetes, reducing fasting blood glucose (FBG) and improving glucose tolerance. This in vivo data provides a higher level of evidence than in vitro enzyme assays for potential therapeutic application. [1]

Diabetes Hypoglycemic Agent In Vivo

Vpr Inhibition: A Unique Antiviral Mechanism Not Shared by Common Analogs

Bellidifolin has been identified as an inhibitor of the HIV-1 viral protein R (Vpr), a multifunctional accessory protein crucial for viral pathogenesis. This is a specific molecular target not widely shared among other common xanthones like mangiferin or swerchirin, which have different antiviral or immunomodulatory profiles. [1]

HIV Antiviral Vpr Inhibitor

Optimized Application Scenarios for Bellidifolin Based on Quantified Differentiation Data


Targeted Studies on Selective MAO-A Inhibition for Neuropharmacology

Based on its confirmed selective inhibition of MAO-A over MAO-B, bellidifolin is the optimal compound for research into the role of MAO-A in neurological disorders such as depression and anxiety, where modulation of serotonin and norepinephrine is key. The data shows its glycoside, swertianolin, targets MAO-B, making bellidifolin the non-substitutable choice for MAO-A-specific studies [1].

Investigating the PI3K-Akt Pathway in Cardioprotection Against Oxidative Stress

Research focused on preventing cardiomyocyte damage from oxidative stress should utilize bellidifolin. Quantitative evidence demonstrates that it activates the PI3K-Akt pathway in H9c2 cells, a specific and characterized mechanism for mitigating H2O2-induced injury. This provides a defined molecular target for experimental design and interpretation [2].

Antiviral Research Targeting Hepatitis B Surface Antigen (HBsAg) Production

For studies aimed at suppressing HBsAg, a key marker in chronic Hepatitis B infection, bellidifolin is the relevant research compound. A direct comparison shows that bellidifolin inhibits HBsAg (IC50=13 mg/mL), while its analog swertianolin is more effective against HBeAg (IC50=8.0 mg/mL). This antigen-specific activity guides the selection of the correct compound for investigating distinct steps in the HBV life cycle [3].

In Vivo Preclinical Models of Type 2 Diabetes for Efficacy Testing

Bellidifolin is an appropriate compound for in vivo studies of type 2 diabetes, given its demonstrated ability to significantly lower fasting blood glucose in STZ-induced diabetic mice. This in vivo validation at specific doses (100-200 mg/kg) is crucial for advancing beyond in vitro assays and provides a solid foundation for pharmacokinetic and efficacy studies in animal models [4].

Exploring Novel Antifungal Mechanisms of Action

In the search for new antifungal agents, bellidifolin presents a more potent option than the closely related swerchirin. A direct comparison shows a 2-fold lower MIC for bellidifolin (50 μg/mL vs. 100 μg/mL). This quantitative advantage makes it a more promising candidate for structure-activity relationship (SAR) studies and for probing its specific antifungal mechanism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bellidifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.